molecular formula C11H17NO4S B8307931 N-(3-Acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine

N-(3-Acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine

Cat. No.: B8307931
M. Wt: 259.32 g/mol
InChI Key: IUFNBYIQGPSJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

2-[(3-acetylsulfanyl-2-methylpropanoyl)-cyclopropylamino]acetic acid

InChI

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)11(16)12(5-10(14)15)9-3-4-9/h7,9H,3-6H2,1-2H3,(H,14,15)

InChI Key

IUFNBYIQGPSJHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(=O)C)C(=O)N(CC(=O)O)C1CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester (19.5 g, 0.0619 mol) was dissolved in a mixture of anisole (50 ml) and trifluoroacetic acid (250 ml). The resulting red solution was stirred for one and a half hours at room temperature. The solvent was evaporated and the residue was distributed between ethyl acetate and saturated sodium bicarbonate. The aqueous sodium bicarbonate layer was acidified cautiously with concentrated hydrochloric acid to pH 4-5. The precipitated product was extracted into chloroform and washed twice with water. The organic phase was dried over magnesium sulfate, filtered and evaporated to give initially a colorless oil which was crystallized from diethyl ether to afford colorless crystals (9.7 g, 61%), m.p. 86°-88°. The dicyclohexylamine (DCHA) salt was prepared in ether to afford colorless crystals, m.p. 68°-70°.
Name
N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
61%

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